molecular formula C15H10BrNO4 B5618228 4-bromophenyl (2E)-3-(3-nitrophenyl)prop-2-enoate

4-bromophenyl (2E)-3-(3-nitrophenyl)prop-2-enoate

Cat. No.: B5618228
M. Wt: 348.15 g/mol
InChI Key: HZUSOKACLFDLOX-RUDMXATFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromophenyl (2E)-3-(3-nitrophenyl)prop-2-enoate is an organic compound that belongs to the class of esters It features a bromophenyl group and a nitrophenyl group connected by a prop-2-enoate linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromophenyl (2E)-3-(3-nitrophenyl)prop-2-enoate typically involves the esterification of 4-bromophenol with 3-(3-nitrophenyl)prop-2-enoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as sulfuric acid or a coupling reagent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and pH are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

4-bromophenyl (2E)-3-(3-nitrophenyl)prop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be further oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

4-bromophenyl (2E)-3-(3-nitrophenyl)prop-2-enoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and

Properties

IUPAC Name

(4-bromophenyl) (E)-3-(3-nitrophenyl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrNO4/c16-12-5-7-14(8-6-12)21-15(18)9-4-11-2-1-3-13(10-11)17(19)20/h1-10H/b9-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZUSOKACLFDLOX-RUDMXATFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=CC(=O)OC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/C(=O)OC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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